molecular formula C7H12ClFO B6301599 2-Butoxy-1-chloro-1-fluorocyclopropane, 90% CAS No. 95241-05-7

2-Butoxy-1-chloro-1-fluorocyclopropane, 90%

Cat. No. B6301599
CAS RN: 95241-05-7
M. Wt: 166.62 g/mol
InChI Key: CDSFGHZTWLOLEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Butoxy-1-chloro-1-fluorocyclopropane, 90% (2BCFC90) is a fluorinated cyclopropane-based compound. It is used in scientific research as an intermediate in the synthesis of other compounds, as well as for its unique biochemical and physiological effects.

Scientific Research Applications

2-Butoxy-1-chloro-1-fluorocyclopropane, 90% has a wide range of scientific research applications. It has been used as a reagent in the synthesis of other compounds, such as polyfluorinated cyclopropanes and polyfluorinated cyclobutanes. It has also been used as a catalyst in various organic reactions, including the synthesis of polymersization catalysts and the synthesis of polyfluorinated cyclobutanes. 2-Butoxy-1-chloro-1-fluorocyclopropane, 90% is also used in the study of biochemical and physiological effects, such as the inhibition of enzymes and the modulation of cell signaling pathways.

Mechanism of Action

2-Butoxy-1-chloro-1-fluorocyclopropane, 90% has several different mechanisms of action. It is known to interact with enzymes and other proteins, resulting in the inhibition of their activity. It can also interact with cell membranes, resulting in the modulation of cell signaling pathways. Additionally, 2-Butoxy-1-chloro-1-fluorocyclopropane, 90% can interact with DNA, resulting in the inhibition of gene expression.
Biochemical and Physiological Effects
2-Butoxy-1-chloro-1-fluorocyclopropane, 90% has several biochemical and physiological effects. It has been shown to inhibit enzymes, such as cytochrome P450, and modulate cell signaling pathways, such as the MAPK pathway. It has also been shown to inhibit gene expression, resulting in the inhibition of cell growth and differentiation. Additionally, 2-Butoxy-1-chloro-1-fluorocyclopropane, 90% has been shown to have anti-inflammatory and anti-cancer effects.

Advantages and Limitations for Lab Experiments

2-Butoxy-1-chloro-1-fluorocyclopropane, 90% has several advantages for lab experiments. It is a relatively inexpensive compound and is easy to synthesize. Additionally, it is a relatively stable compound, with a low toxicity profile. However, 2-Butoxy-1-chloro-1-fluorocyclopropane, 90% has several limitations for lab experiments. It is a relatively volatile compound, with a low boiling point, and it is also a relatively reactive compound, which can cause unwanted side reactions.

Future Directions

There are many potential future directions for 2-Butoxy-1-chloro-1-fluorocyclopropane, 90% research. One potential direction is the development of more efficient synthesis methods for 2-Butoxy-1-chloro-1-fluorocyclopropane, 90%. Additionally, further research could be conducted on the biochemical and physiological effects of 2-Butoxy-1-chloro-1-fluorocyclopropane, 90%, such as the inhibition of enzymes and the modulation of cell signaling pathways. Finally, further research could be conducted on the potential applications of 2-Butoxy-1-chloro-1-fluorocyclopropane, 90%, such as its use as a catalyst in organic reactions or its use as an anti-cancer agent.

Synthesis Methods

2-Butoxy-1-chloro-1-fluorocyclopropane, 90% is synthesized through a two-step process. The first step involves reacting 1-chloro-2-butoxy-1-fluorocyclopropane (1C2BCF) with a base such as sodium hydroxide, sodium carbonate, or potassium carbonate. This reaction produces 2-Butoxy-1-chloro-1-fluorocyclopropane, 90% and 1-chloro-2-butoxy-1-fluorocyclopropane (1C2BCF). The second step involves reacting the 1C2BCF with a base such as sodium hydroxide or potassium carbonate to produce 2-Butoxy-1-chloro-1-fluorocyclopropane, 90%.

properties

IUPAC Name

2-butoxy-1-chloro-1-fluorocyclopropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12ClFO/c1-2-3-4-10-6-5-7(6,8)9/h6H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDSFGHZTWLOLEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1CC1(F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Butoxy-1-chloro-1-fluorocyclopropane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.